molecular formula C21H21N3O4S2 B12131636 Methyl 4-[({[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Methyl 4-[({[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12131636
M. Wt: 443.5 g/mol
InChI Key: HPHGXVIADVOMMI-UHFFFAOYSA-N
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Description

Methyl 4-[({[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound featuring a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[({[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Acetylation: The acetyl group is added using acetic anhydride in the presence of a catalyst.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thienopyrimidine core.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Methyl 4-[({[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate has several research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-[({[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Sulfanyl Acetyl Amino Benzoates: Compounds with similar functional groups but different core structures.

Uniqueness

Methyl 4-[({[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Methyl 4-[({[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with a unique thienopyrimidine core structure. This compound is notable for its potential biological activities, which have been explored in various studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N2O3S2, and it has a molecular weight of approximately 417.5 g/mol. The presence of functional groups such as sulfanyl and acetylamino enhances its reactivity and potential interactions with biological targets. The structural representation can be summarized as follows:

Property Details
Molecular Formula C20H20N2O3S2
Molecular Weight 417.5 g/mol
IUPAC Name Methyl 4-[({[5,6-dimethyl-4-oxo...]}]benzoate

Biological Activities

The biological activity of this compound has been investigated in several contexts:

  • Antimicrobial Activity : Compounds with similar thienopyrimidine structures have demonstrated antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial and fungal strains due to its ability to disrupt microbial cell functions .
  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, which is crucial for its potential therapeutic applications. Enzyme inhibition can lead to significant effects in metabolic pathways, making it a candidate for drug development targeting specific diseases .
  • Anti-inflammatory and Anticancer Properties : Research indicates that the thienopyrimidine core is associated with anti-inflammatory and anticancer activities. Compounds of this class have been linked to the modulation of inflammatory pathways and cancer cell proliferation .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological mechanisms of this compound:

  • Study on Anticancer Activity : A study demonstrated that derivatives of thienopyrimidine could inhibit cancer cell growth by inducing apoptosis through the activation of specific signaling pathways. Methyl 4-[({[5,6-dimethyl...]}]benzoate showed similar effects in vitro .
  • Enzyme Interaction Analysis : Research involving enzyme assays indicated that this compound could effectively inhibit certain enzymes involved in inflammatory responses, suggesting its potential use as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The biological activity of Methyl 4-[({[5,6-dimethyl...]}]benzoate can be compared with other structurally similar compounds:

Compound Name Structural Features Unique Aspects
5-Methylthieno[2,3-d]pyrimidinoneThienopyrimidine coreLacks sulfanyl group
6-Acetylthieno[2,3-d]pyrimidineAcetylated thienopyrimidineNo methoxycarbonyl group
7-Dimethylthieno[2,3-d]pyrimidinoneDimethyl substitutionDifferent substitution pattern

This table highlights how Methyl 4-[({[5,6-dimethyl...]}]benzoate possesses unique features due to its specific functional groups that enhance its biological activity compared to other compounds.

Properties

Molecular Formula

C21H21N3O4S2

Molecular Weight

443.5 g/mol

IUPAC Name

methyl 4-[[2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C21H21N3O4S2/c1-5-10-24-19(26)17-12(2)13(3)30-18(17)23-21(24)29-11-16(25)22-15-8-6-14(7-9-15)20(27)28-4/h5-9H,1,10-11H2,2-4H3,(H,22,25)

InChI Key

HPHGXVIADVOMMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)CC=C)C

Origin of Product

United States

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